
Triethyl cyclohexyl ammonium hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl cyclohexyl ammonium hydroxide is a quaternary ammonium compound with the chemical formula C12H27NO. It is a colorless to pale yellow liquid that is highly soluble in water. This compound is known for its strong basicity and is commonly used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethyl cyclohexyl ammonium hydroxide can be synthesized through a quaternization reaction. This involves the reaction of triethylamine with cyclohexyl chloride in the presence of a suitable solvent, such as methanol or ethanol. The reaction is typically carried out at room temperature and yields triethyl cyclohexyl ammonium chloride. The chloride salt is then treated with a strong base, such as sodium hydroxide, to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl cyclohexyl ammonium hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides and other nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxides and hydroxides.
Reduction: Amines and other reduced forms.
Substitution: Various substituted ammonium compounds.
Aplicaciones Científicas De Investigación
Triethyl cyclohexyl ammonium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It is used in the preparation of biological buffers and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of triethyl cyclohexyl ammonium hydroxide involves its strong basicity and ability to act as a nucleophile. It can deprotonate acids and participate in nucleophilic substitution reactions. The molecular targets include various electrophilic centers in organic molecules, leading to the formation of new chemical bonds and products.
Comparación Con Compuestos Similares
Similar Compounds
- Tetramethylammonium hydroxide
- Tetraethylammonium hydroxide
- Trimethylcyclohexyl ammonium hydroxide
Uniqueness
Triethyl cyclohexyl ammonium hydroxide is unique due to its specific structure, which combines the properties of both triethylamine and cyclohexyl groups. This gives it distinct reactivity and solubility characteristics, making it suitable for specialized applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
26214-06-2 |
|---|---|
Fórmula molecular |
C12H27NO |
Peso molecular |
201.35 g/mol |
Nombre IUPAC |
cyclohexyl(triethyl)azanium;hydroxide |
InChI |
InChI=1S/C12H26N.H2O/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h12H,4-11H2,1-3H3;1H2/q+1;/p-1 |
Clave InChI |
BJJMKIKGNPUDEM-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)C1CCCCC1.[OH-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B13797829.png)
![2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13797834.png)
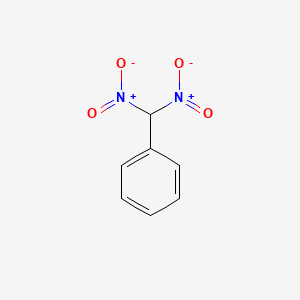
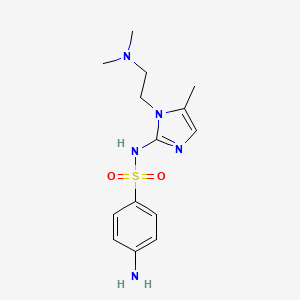
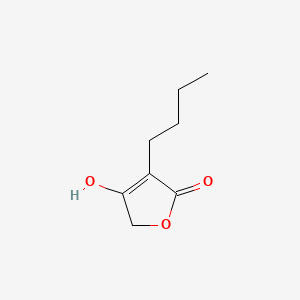
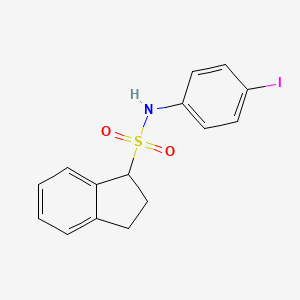
![Benzo[b]thiophene-3-carboxylic acid,2-amino-4,5,6,7-tetrahydro-,ethyl ester hydrochloride](/img/structure/B13797866.png)
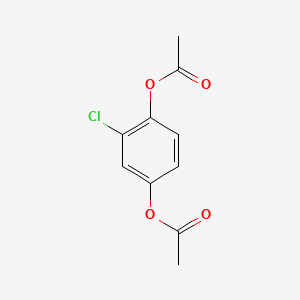
![[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13797875.png)
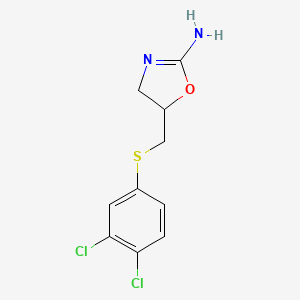


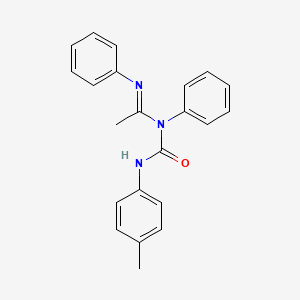
![Actinomycin d-[3h(g)]](/img/structure/B13797908.png)
